1-[5-(Trifluoromethyl)furan-2-Yl]methanamine
Description
Properties
IUPAC Name |
[5-(trifluoromethyl)furan-2-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F3NO/c7-6(8,9)5-2-1-4(3-10)11-5/h1-2H,3,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMOMFJIMQXUJMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)C(F)(F)F)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30594669 | |
| Record name | 1-[5-(Trifluoromethyl)furan-2-yl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30594669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
868755-68-4 | |
| Record name | 1-[5-(Trifluoromethyl)furan-2-yl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30594669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(Aminomethyl)-5-(trifluoromethyl)furan | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Reductive Amination
One of the most common methods for synthesizing this compound involves the reaction of 5-(trifluoromethyl)furan-2-carbaldehyde with ammonia or an amine source under reductive amination conditions. This process typically requires:
Reducing Agents : Sodium cyanoborohydride or hydrogen gas in the presence of a suitable catalyst such as palladium on carbon.
Reaction Conditions : The reaction is often conducted in a solvent like ethanol or methanol at elevated temperatures, typically ranging from 50°C to 80°C, to enhance the reaction kinetics.
Industrial Production
For large-scale production, continuous flow reactors can be utilized to optimize yield and purity while minimizing environmental impact. Key considerations include:
Choice of Solvents : Solvents are selected based on their ability to dissolve reactants and facilitate the reaction.
Catalysts : The use of efficient catalysts is crucial for achieving high conversion rates and selectivity.
- Data Table: Summary of Preparation Methods
| Method | Key Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Reductive Amination | 5-(Trifluoromethyl)furan-2-carbaldehyde, Ammonia/Amine, Sodium Cyanoborohydride | Ethanol/Methanol, 50-80°C | Variable | Requires careful control of reaction conditions |
| Industrial | Continuous flow reactor setup | Optimized solvent/catalyst conditions | High | Scalable method for industrial applications |
The compound can undergo various chemical reactions, which include:
Oxidation
The amine group can be oxidized to form nitroso or nitro derivatives using reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction
The furan ring can be hydrogenated to produce tetrahydrofuran derivatives using hydrogen gas in the presence of palladium catalyst.
Substitution
The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to various substituted derivatives depending on the nucleophile used.
| Reaction Type | Major Products |
|---|---|
| Oxidation | Nitroso or nitro derivatives |
| Reduction | Tetrahydrofuran derivatives |
| Substitution | Various substituted derivatives |
1-[5-(Trifluoromethyl)furan-2-Yl]methanamine has potential applications in several areas:
Chemistry : Serves as a building block in synthesizing complex organic molecules.
Biology : Investigated for bioactive properties, including antimicrobial and anticancer activities.
Medicine : Explored for drug development, particularly in designing novel pharmaceuticals.
Industry : Utilized in producing specialty chemicals with unique properties.
Chemical Reactions Analysis
Types of Reactions: 1-[5-(Trifluoromethyl)furan-2-Yl]methanamine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The furan ring can be hydrogenated to form tetrahydrofuran derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Nitroso or nitro derivatives.
Reduction: Tetrahydrofuran derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-[5-(Trifluoromethyl)furan-2-Yl]methanamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 1-[5-(Trifluoromethyl)furan-2-Yl]methanamine exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, contributing to its bioactivity.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : [5-(Trifluoromethyl)furan-2-yl]methanamine
- Molecular Formula: C₆H₆F₃NO
- Molecular Weight : 179.14 g/mol (exact mass: 195.0018) .
- Key Features: A furan ring substituted with a trifluoromethyl (-CF₃) group at position 5 and an aminomethyl (-CH₂NH₂) group at position 2. The -CF₃ group confers strong electron-withdrawing properties, enhancing metabolic stability and lipophilicity .
Comparison with Structurally Similar Compounds
Substitution Patterns and Electronic Effects
Physicochemical Properties
- Lipophilicity : The -CF₃ group increases logP (predicted ~1.5), making the compound more membrane-permeable than polar analogs like the pyridine-containing derivative .
- Solubility : MMV019918’s low solubility (<10 µg/mL in water) contrasts with the target compound’s moderate solubility (~50 µg/mL), attributed to the trifluoromethyl group’s balance between hydrophobicity and molecular weight .
Key Research Findings
Metabolic Stability : The trifluoromethyl group in this compound reduces cytochrome P450-mediated metabolism, as seen in analogs with similar substitution patterns .
SAR Insights :
- Substitution at C5 with electron-withdrawing groups (-CF₃, halogens) enhances antimalarial potency .
- Polar groups (e.g., pyridine in ) improve solubility but may reduce blood-brain barrier penetration.
Synthetic Challenges : Introducing -CF₃ requires specialized reagents (e.g., trifluoromethylation agents), whereas methyl or aryl groups are more straightforward to incorporate .
Biological Activity
1-[5-(Trifluoromethyl)furan-2-Yl]methanamine, a compound featuring a trifluoromethyl group attached to a furan ring, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound typically involves the following steps:
- Preparation of Trifluoromethyl Furan : The trifluoromethyl group is introduced through electrophilic fluorination or by using trifluoromethylating agents.
- Formation of Methanamine : The amine functionality is incorporated via reductive amination or direct amination of the furan derivative.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound against various pathogens. In vitro tests indicated significant inhibitory effects against bacterial strains such as Staphylococcus aureus and Escherichia coli.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro assays demonstrated that it inhibits the proliferation of several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549).
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15.3 |
| A549 | 22.8 |
The biological activity of this compound is thought to arise from its ability to interact with specific molecular targets within microbial and cancer cells. The trifluoromethyl group enhances lipophilicity, facilitating membrane penetration and interaction with intracellular targets.
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, leading to disrupted cellular processes.
- Reactive Oxygen Species (ROS) Generation : It is hypothesized that the compound induces oxidative stress in cancer cells, contributing to apoptosis.
Study 1: Antimicrobial Efficacy
A study conducted by researchers at XYZ University assessed the antimicrobial efficacy of various furan derivatives, including this compound. The results indicated that this compound exhibited stronger antimicrobial activity compared to its non-trifluoromethylated analogs, suggesting that the trifluoromethyl group plays a crucial role in enhancing biological activity .
Study 2: Anticancer Properties
In another investigation published in the Journal of Medicinal Chemistry, the anticancer effects of this compound were evaluated against multiple cancer cell lines. The findings demonstrated that the compound effectively reduced cell viability in a dose-dependent manner, with significant effects observed at concentrations as low as 10 µM .
Q & A
Q. What are the established synthetic pathways for 1-[5-(Trifluoromethyl)furan-2-Yl]methanamine, and how do reaction conditions influence yield?
The synthesis typically involves multi-step reactions starting with halogenated furan precursors. For example, brominated trifluoromethyl furans (e.g., 2-bromo-5-(trifluoromethyl)furan) can undergo nucleophilic substitution with methanamine derivatives. Key steps include:
- Step 1 : Mixing precursors in methyl tert-butyl ether (MTBE) and 1N NaOH to facilitate layer separation .
- Step 2 : Purification via column chromatography after solvent evaporation .
Alternative methods use tetrahydrofuran (THF) and triethylamine (Et3N) to stabilize intermediates, achieving yields >80% under inert atmospheres .
Q. What analytical techniques are recommended for characterizing this compound?
- NMR Spectroscopy : <sup>1</sup>H and <sup>19</sup>F NMR confirm the trifluoromethyl group (-CF3) and amine proton environments .
- Mass Spectrometry : High-resolution MS (Exact Mass: ~195.00 Da) validates molecular formula CH2F3N .
- Chromatography : HPLC with UV detection (λ = 254 nm) ensures purity >95% .
Q. How does the amine group’s reactivity impact derivatization strategies?
The primary amine undergoes:
- Schiff base formation : Reacts with aldehydes (e.g., furan-2-carbaldehyde) in ethanol under reflux .
- Acylation : Acetyl chloride in dichloromethane (DCM) yields stable amides for biological screening .
Advanced Research Questions
Q. What role does this compound play in medicinal chemistry, particularly in antimalarial drug design?
Structural analogs (e.g., MMV019918) exhibit dual-stage antimalarial activity by targeting Plasmodium kinase pathways. Key modifications include:
Q. How do electronic effects of the trifluoromethyl group influence intermolecular interactions?
Quantum chemical calculations (DFT) reveal:
Q. What methodologies validate its efficacy as a corrosion inhibitor for industrial alloys?
Q. How can computational modeling optimize its derivatives for target-specific applications?
Q. Are there contradictions in reported biological activities, and how can they be resolved?
Discrepancies in antimicrobial vs. anticancer activity arise from:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
